
Dihomo-pgi(2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihomo-pgi(2), also known as Dihomo-pgi(2), is a useful research compound. Its molecular formula is C22H36O5 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dihomo-pgi(2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihomo-pgi(2) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurobiology
Ferroptosis and Neurodegeneration
Recent studies have indicated that DGLA, through its metabolites including dihomoprostaglandin I2, plays a significant role in neurodegeneration. Specifically, DGLA induces ferroptosis in dopaminergic neurons, which is a form of regulated cell death associated with iron-dependent lipid peroxidation. This process has been shown to contribute to neurodegenerative diseases such as Parkinson's disease. The neurotoxic effects of DGLA were observed in model organisms like C. elegans, where it caused significant degeneration of dopaminergic neurons in a dose-dependent manner .
Case Study: DGLA-Induced Neurodegeneration
In one study, treatment with DGLA resulted in the loss of dopaminergic neurons, which was mitigated by antioxidants such as Trolox and iron chelators. This suggests that the neurodegenerative effects of DGLA are mediated through oxidative stress pathways involving dihomoprostaglandin I2 and related metabolites .
Cardiovascular Health
Vascular Function and Platelet Activity
Dihomo-PGI2 has been studied for its effects on vascular endothelial function. Although it is found to be less potent than prostaglandin I2 (PGI2), it still exhibits some anti-aggregatory effects on platelets. Research indicates that dihomoprostaglandin I2 may play a role in maintaining vascular health, particularly under conditions of oxidative stress or inflammation .
Case Study: Effects on Endothelial Cells
In experiments involving endothelial cells, dihomoprostaglandin I2 was shown to influence platelet aggregation and vascular tone. Its interaction with other eicosanoids derived from DGLA suggests potential therapeutic applications in managing conditions like hypertension or atherosclerosis .
Cancer Research
Tumor Suppression Mechanisms
Dihomo-PGI2 and its parent compound DGLA have been implicated in cancer biology, particularly concerning their selective tumoricidal actions. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving lipid peroxidation and the modulation of oncogene expression (e.g., Her-2/neu and Bcl-2) while enhancing p53 activity .
Case Study: Impact on Cervical Carcinoma
In vitro studies revealed that the tumoricidal effects of DGLA were blocked by cyclooxygenase and lipoxygenase inhibitors, indicating that the anti-cancer properties may be mediated through prostaglandin pathways involving dihomoprostaglandin I2. This highlights its potential as a therapeutic agent in cancer treatment strategies .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
99286-22-3 |
---|---|
Molekularformel |
C22H36O5 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(7E)-7-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]heptanoic acid |
InChI |
InChI=1S/C22H36O5/c1-2-3-6-9-16(23)12-13-18-19-14-17(27-21(19)15-20(18)24)10-7-4-5-8-11-22(25)26/h10,12-13,16,18-21,23-24H,2-9,11,14-15H2,1H3,(H,25,26)/b13-12+,17-10+/t16-,18+,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
ITVMMMCBRSJVKT-LAALATIFSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCCCC(=O)O)/O2)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O |
Synonyme |
dihomo-PGI(2) dihomo-prostaglandin I(2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.